molecular formula C9H15F2NO B13070644 3-[(3,3-Difluorocyclopentyl)methoxy]azetidine

3-[(3,3-Difluorocyclopentyl)methoxy]azetidine

Cat. No.: B13070644
M. Wt: 191.22 g/mol
InChI Key: ARTVECBVVNKIRP-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

3-[(3,3-difluorocyclopentyl)methoxy]azetidine

InChI

InChI=1S/C9H15F2NO/c10-9(11)2-1-7(3-9)6-13-8-4-12-5-8/h7-8,12H,1-6H2

InChI Key

ARTVECBVVNKIRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1COC2CNC2)(F)F

Origin of Product

United States

Chemical Reactions Analysis

3-[(3,3-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

3-[(3,3-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Although not yet approved for clinical use, the compound is explored for its potential as a pharmaceutical agent.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Biological Activity

3-[(3,3-Difluorocyclopentyl)methoxy]azetidine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. The azetidine ring structure is known for its diverse pharmacological properties, which include antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, potency against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a difluorocyclopentyl group and a methoxy substituent on the azetidine ring. This configuration may influence its biological interactions and efficacy.

Antiviral Activity

Research has indicated that azetidine derivatives exhibit significant antiviral properties. For instance:

  • Inhibition of Human Coronavirus : A related azetidinone compound demonstrated moderate inhibitory activity against human coronavirus (229E) with an effective concentration (EC50) of 45 µM. This activity was notably higher than that of the reference drug ribavirin (EC50 = 112 µM) .
  • Influenza A Virus : Another study evaluated azetidinone derivatives against influenza A virus H1N1 subtype, reporting an EC50 of 12 µM for one stereoisomer . This suggests that this compound may share similar antiviral properties.

Anticancer Activity

The azetidine scaffold has been associated with anticancer effects:

  • Proliferation Inhibition : Studies on azetidinone derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29). For example, certain derivatives exhibited antiproliferative activity at nanomolar concentrations .
  • Mechanisms of Action : Compounds with an azetidine core have been reported to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Case Studies

Study ReferenceCompound TestedBiological ActivityEC50/CC50 Values
Azetidinone 11f Inhibits human coronavirusEC50 = 45 µM
Azetidinone 11f Inhibits influenza A virus H1N1EC50 = 12 µM
Various azetidinonesAntiproliferative in breast cancer linesNanomolar concentrations

Pharmacological Implications

The findings suggest that this compound could be a promising candidate for further development as an antiviral or anticancer agent. Its structural features may enhance its interaction with biological targets involved in viral replication or tumor growth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.